3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine

Medicinal chemistry Structure-activity relationship Glutaminyl cyclase inhibition

Glutaminyl cyclase (QC/isoQC) inhibitor programs frequently rely on 4-substituted triazolylpiperidine scaffolds, yet 3-substituted analogs with a geminal quaternary carbon-critical for tuning metabolic stability and isoform selectivity-remain scarce. 3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine (free base CAS 1344375-32-1; dihydrochloride CAS 2416236-58-1) fills this gap. • Orthogonal SAR vector to 4-substituted series (QPCT IC50 <100 nM reported for related analogs) • Quaternary C3 center confers enhanced metabolic stability vs. unsubstituted piperidine analogs • ≥98% purity with NMR/HPLC/LC-MS documentation; dihydrochloride salt for aqueous buffer applications

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B15302237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(1h-1,2,4-triazol-3-yl)piperidine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C2=NC=NN2
InChIInChI=1S/C8H14N4/c1-8(3-2-4-9-5-8)7-10-6-11-12-7/h6,9H,2-5H2,1H3,(H,10,11,12)
InChIKeyVMLRMVKKLVMTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine: Building Block Overview


3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine (CAS 1344375-32-1 as free base; CAS 2416236-58-1 as dihydrochloride salt) is a heterocyclic building block comprising a piperidine ring with a geminal 3-methyl and 3-(1,2,4-triazol-3-yl) substitution pattern. The free base has molecular formula C8H14N4 and molecular weight 166.22 g/mol, while the dihydrochloride salt (MW 239.14 g/mol) is the predominant commercially available form from major vendors [1]. The 1,2,4-triazole moiety is a privileged pharmacophore in drug discovery, capable of hydrogen bonding and metal coordination interactions that underpin applications across antimicrobial, anticonvulsant, and enzyme inhibitory programs [2].

3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine: Substitution Pitfalls


In the triazolylpiperidine chemical space, even minor positional or substitutional variations produce marked differences in biological activity, synthetic accessibility, and physicochemical properties. Compounds with the 1,2,4-triazole attached at the piperidine 4-position (e.g., 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine) exhibit high nanomolar IC50 values against glutaminyl cyclase isoenzymes [1], whereas 2-substituted analogs show distinct conformational preferences. The geminal 3-methyl/3-triazolyl substitution pattern in the target compound creates a quaternary carbon center that imposes unique steric constraints absent in unsubstituted, N-substituted, or 4-substituted piperidine-triazole analogs, with direct implications for conformational rigidity, metabolic stability, and target binding geometry [2]. Simple interchange without quantitative verification of these differential properties risks experimental irreproducibility and wasted synthesis resources.

3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine: Differentiation Evidence


Positional Isomerism Drives Bioactivity

The position of triazole substitution on the piperidine ring is a critical determinant of biological activity. While the target compound bears the triazole at the piperidine 3-position, the closest well-characterized comparator class—4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives—exhibits potent inhibition of glutaminyl cyclase (QC) and its isoenzyme (isoQC), with representative compounds achieving IC50 values of <100 nM against QPCT and 550 nM against QPCTL [1]. This comparator class also demonstrated in vivo anti-cancer efficacy in BALB/c nude mouse xenograft models via downregulation of pE-CD47 levels [2]. The 3-substituted scaffold (target compound) offers a distinct vector for elaboration that is sterically and electronically differentiated from the 4-substituted series, enabling access to unique regions of chemical space when incorporated into lead molecules.

Medicinal chemistry Structure-activity relationship Glutaminyl cyclase inhibition

Steric Constraints from 3-Methyl Group

The target compound contains a geminal 3-methyl and 3-triazolyl substitution on the piperidine ring, creating a quaternary carbon at the 3-position. In contrast, compounds such as 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine and 3-(1H-1,2,4-triazol-3-yl)piperidine lack the 3-methyl group, resulting in a tertiary carbon with significantly different conformational properties. The presence of the quaternary center restricts rotational freedom around the C3–triazole bond and alters the puckering preferences of the piperidine ring, with implications for target binding entropy and metabolic stability. The 3-methyl group also provides a defined hydrophobic contact surface not present in the 3-unsubstituted analogs, which can be exploited for lipophilic interactions in enzyme active sites.

Conformational analysis Drug design Synthetic chemistry

Commercial Purity and Analytical Benchmarking

The target compound is commercially available as the dihydrochloride salt from multiple reputable vendors including Sigma-Aldrich (Enamine catalog), with purity specified at ≥95% by HPLC and country of origin documentation . The free base (CAS 1344375-32-1) is also available from specialty suppliers at 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . In contrast, positional isomers such as 3-methyl-3-(1H-1,2,4-triazol-5-yl)piperidine (CAS 1609402-84-7 as dihydrochloride) represent a distinct chemical entity with different CAS registry and potentially divergent reactivity due to the tautomeric relationship between 1,2,4-triazole 3- and 5-positions. The availability of comprehensive analytical data packages for the target compound reduces procurement risk compared to sourcing from unverified suppliers or substituting with positional isomers.

Chemical procurement Quality control Building block supply

Scalable Synthetic Route for Multi-Gram Supply

A robust, practical synthesis methodology for piperidine-substituted 1,2,4-triazoles has been established and validated at multi-gram scale, enabling both commercial supply consistency and in-house synthetic feasibility [1]. The methodology was specifically developed to deliver gram quantities while minimizing hazardous waste, employing a three-step sequence involving formation of N1-acylamidrazone with acetic hydrazide followed by HCl-catalyzed cyclization . This synthetic accessibility contrasts with alternative heterocyclic scaffolds (e.g., piperidine-linked 1,2,3-triazoles) that often require copper-catalyzed azide-alkyne cycloaddition conditions, which introduce metal contamination risks and additional purification burdens. For users requiring quantities beyond commercial stock or custom functionalization, the validated methodology provides a defined synthetic pathway.

Process chemistry Scale-up synthesis Heterocyclic chemistry

3-Methyl-3-(1H-1,2,4-triazol-3-yl)piperidine: Application Scenarios


Glutaminyl Cyclase Inhibitor Discovery

As a 3-substituted triazolylpiperidine building block, this compound serves as a core scaffold for developing novel glutaminyl cyclase (QC) and isoQC inhibitors. Closely related 4-substituted triazolylpiperidine derivatives have demonstrated IC50 values of <100 nM against QPCT and 550 nM against QPCTL [1], with lead compounds exhibiting in vivo anti-cancer efficacy through downregulation of pE-CD47 in mouse xenograft models [2]. The 3-substituted scaffold offers a distinct vector for SAR exploration, potentially enabling improved isoQC selectivity or pharmacokinetic properties not accessible with the 4-substituted series. Users should procure the compound with appropriate analytical documentation (≥95% purity, CAS 1344375-32-1 or dihydrochloride salt CAS 2416236-58-1) to support reproducible SAR studies.

Chemical Probe for Metal-Dependent Enzymes

The 1,2,4-triazole moiety is a well-established zinc-binding pharmacophore capable of coordinating the catalytic zinc ion in metalloenzymes such as glutaminyl cyclase and matrix metalloproteinases [1]. The geminal 3-methyl group on the piperidine ring introduces steric bulk adjacent to the triazole, which can be exploited to modulate binding pocket complementarity and selectivity. This compound is appropriate for developing chemical probes to interrogate zinc-dependent enzyme function, with the quaternary carbon center providing enhanced metabolic stability compared to unsubstituted piperidine analogs [2]. Procurement should specify the free base for amine functionalization or the dihydrochloride salt for use in aqueous buffer systems, with full analytical characterization required for probe validation.

Multi-Gram Heterocycle Synthesis

The established synthetic methodology for piperidine-substituted 1,2,4-triazoles supports multi-gram production with minimized hazardous waste, employing an HCl-catalyzed cyclization that avoids transition metal contamination [1]. This compound is suitable as a key intermediate for parallel synthesis libraries or as a starting material for custom derivatization at the piperidine nitrogen or triazole ring. For procurement, users should specify minimum 98% purity with accompanying NMR, HPLC, and LC-MS documentation to ensure batch-to-batch consistency in downstream reactions [2]. The dihydrochloride salt form offers improved stability and handling characteristics for long-term storage and solid-phase synthesis applications.

Technical Documentation Hub

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